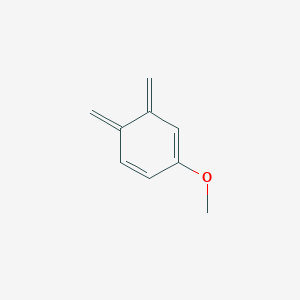
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexa-1,3-diene, featuring methoxy and dimethylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexa-1,3-diene with methoxy and dimethylidene groups. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3-diene: The parent compound without the methoxy and dimethylidene substituents.
2-Methoxycyclohexa-1,3-diene: A similar compound with only the methoxy group.
5,6-Dimethylidenecyclohexa-1,3-diene: A compound with only the dimethylidene groups.
Uniqueness
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methoxy and dimethylidene groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
94632-32-3 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
2-methoxy-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C9H10O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H2,3H3 |
InChI-Schlüssel |
VZWGVNDGKLOZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C)C(=C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


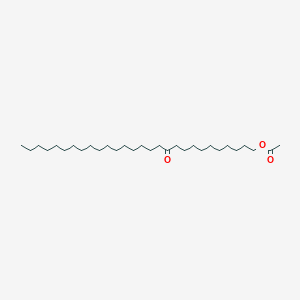
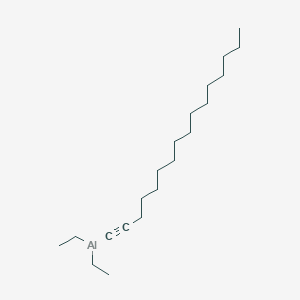
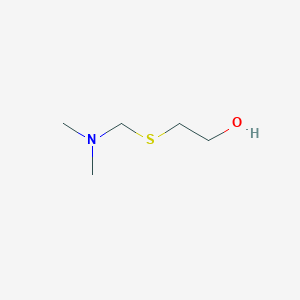
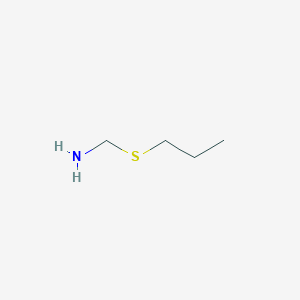

![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
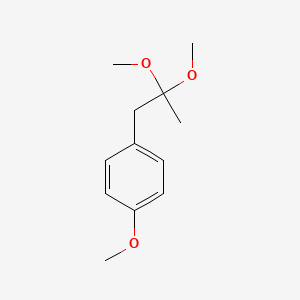
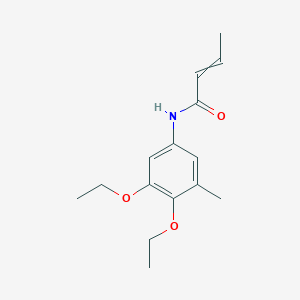
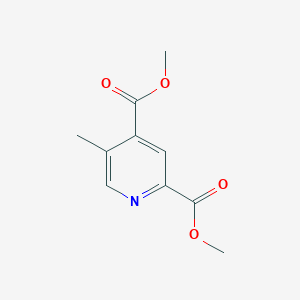
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
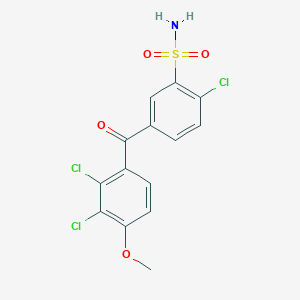
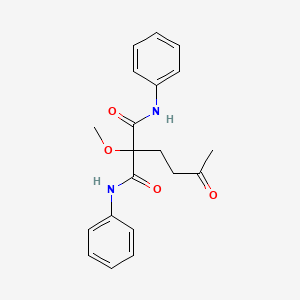
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)

